molecular formula C7H8FIN2O2 B2624869 methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1429418-12-1

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2624869
CAS No.: 1429418-12-1
M. Wt: 298.056
InChI Key: MTVNBUBPHRQBJL-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate (CAS 1429418-12-1) is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its molecular formula is C7H8FIN2O2, with a molecular weight of 298.05 . This compound integrates two highly versatile functional groups: a reactive iodo substituent at the 4-position and a 2-fluoroethyl chain on the pyrazole nitrogen. The iodine atom makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of complex aryl or alkynyl moieties to create diverse compound libraries, as evidenced by related structures . The 2-fluoroethyl group can be utilized to modulate the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Computational predictions on similar iodinated pyrazoles suggest these compounds may exhibit high gastrointestinal absorption and possess properties that make them useful as building blocks in the synthesis of more complex bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-10-11(6)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNBUBPHRQBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Esterification: The carboxylate ester group can be formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate N1: 2-fluoroethyl; C4: I; C5: COOCH₃ C₇H₈FIN₂O₂ 300.05 Medicinal chemistry (kinase inhibitors), radiopharmaceuticals
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate N1: 2,2-difluoroethyl; C4: I; C5: COOCH₃ C₇H₇F₂IN₂O₂ 316.04 Enhanced lipophilicity for agrochemicals
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C3: 4-fluorophenyl; C4: H; C5: COOCH₂CH₃ C₁₂H₁₁FN₂O₂ 234.23 Anticancer agents, polymer precursors
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide N1: 2-ethoxyethyl; C3: ethyl; C4: NO₂ C₁₀H₁₇N₃O₄ 243.26 Intermediate for kinase inhibitors
Key Observations :

Fluorine Substitution: The 2-fluoroethyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., ethoxyethyl in ). The difluoroethyl analog () exhibits higher lipophilicity (logP ~2.1 vs. ~1.8 for monofluoroethyl), enhancing membrane permeability in agrochemicals.

Iodine vs. Nitro Groups :

  • The iodine atom enables Suzuki-Miyaura cross-coupling for functionalization, whereas nitro groups (e.g., in ) are typically reduced to amines for further derivatization.

Ester vs. Carboxamide :

  • Methyl esters (target compound) are hydrolytically labile, making them prodrug candidates, while carboxamides () offer stability for direct biological activity.

Physicochemical and Reactivity Profiles

  • Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is superior to aromatic analogs (e.g., 4-fluorophenyl derivative in ) due to reduced π-π stacking.
  • Reactivity: The C4 iodine atom facilitates nucleophilic substitution (e.g., with boronic acids in cross-couplings), a feature absent in nitro- or amino-substituted pyrazoles .

Biological Activity

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyDetails
Molecular Formula C₇H₈FIN₂O₂
Molecular Weight 298.05 g/mol
CAS Number 1429418-12-1
Key Functional Groups Pyrazole ring, fluoroethyl group, iodine atom, carboxylate ester

The presence of both fluorine and iodine enhances the compound's reactivity and biological interaction potential.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
  • Introduction of the Fluoroethyl Group : Achieved through nucleophilic substitution using fluoroethyl halides.
  • Esterification : Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts to form the carboxylate ester group.

These steps are crucial for obtaining high yields and purities in industrial applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding .

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities:

  • Anti-inflammatory : Compounds similar to methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial : Studies have shown that pyrazole derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus, suggesting potential applications in antimicrobial therapies .
  • Anticancer : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further pharmacological studies to elucidate its mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

  • Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin .
  • Antimicrobial Efficacy : Research involving synthesized pyrazoles showed promising results against various bacterial strains, indicating their potential as new antimicrobial agents .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that pyrazoles could effectively inhibit specific enzymes involved in metabolic pathways, showcasing their utility as biochemical probes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the iodo substituent. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (0.05–0.1 eq) in degassed DMF/water (3:1 v/v) at 80–100°C .
  • Base : K₃PO₄ (2–3 eq) to enhance coupling efficiency over weaker bases like Na₂CO₃.
  • Purification : Gradient column chromatography (hexane/ethyl acetate, 4:1 to 1:1) to isolate the product with >95% purity .
    • Yield Optimization : Pre-activate boronic acid derivatives (e.g., arylboronic acids) and maintain inert conditions (N₂/Ar) to prevent catalyst deactivation .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirm substitution patterns (e.g., 2-fluoroethyl protons at δ 4.6–4.8 ppm as a triplet, J = 47–50 Hz) .
  • ¹³C NMR : Detect carbonyl (C=O) at ~165 ppm and iodine-induced deshielding effects .
    • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ and isotopic patterns (iodine: 127 amu) .
    • Infrared (IR) : Ester C=O stretch at ~1720 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions (e.g., acidic/basic media, light exposure)?

  • Hydrolytic Stability : The ester group undergoes hydrolysis under basic conditions (pH > 10) to form carboxylic acid derivatives. Store at neutral pH (4–7) in anhydrous solvents (e.g., DCM) at –20°C .
  • Light Sensitivity : Protect from UV exposure due to the iodine substituent’s propensity for radical degradation. Use amber vials for long-term storage .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 4-iodo position for downstream applications?

  • Directed Metalation : Use iodine as a directing group for C–H activation. For example, employ Pd(OAc)₂ with ligands (e.g., XPhos) to achieve selective arylation at C4 .
  • Halogen Exchange : Replace iodine via Ullmann-type coupling with CuI/1,10-phenanthroline in DMSO at 120°C for 12–24 hours .

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of this compound?

  • DFT Applications :

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., iodine’s σ-hole for halogen bonding) .
  • HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to predict charge-transfer interactions in supramolecular systems .
    • Software : Gaussian 09 with B3LYP/6-311++G(d,p) basis set for geometry optimization .

Q. What are the implications of the 2-fluoroethyl group in modulating biological activity for medicinal chemistry studies?

  • Metabolic Stability : The fluorine atom reduces oxidative metabolism, enhancing in vivo half-life .
  • Target Binding : Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Test activity via enzymatic assays (IC₅₀ < 10 µM) .

Key Research Challenges

  • Contradictions in Synthetic Routes : reports higher yields with Pd(PPh₃)₄ in DMF, while favors PdCl₂(dppf) in DMSO. This discrepancy may arise from substrate-specific reactivity or solvent polarity effects .
  • Biological Screening Gaps : Limited data on toxicity (e.g., EC₅₀) require further in vitro assays (e.g., MTT on HepG2 cells) to validate therapeutic potential.

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